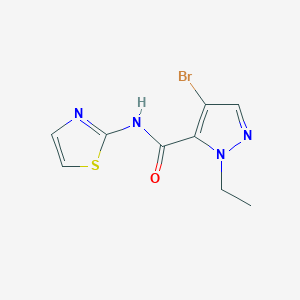
4-BROMO-1-ETHYL-N~5~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BROMO-1-ETHYL-N~5~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a thiazole ring attached to the nitrogen atom at the 5th position of the pyrazole ring The carboxamide group is located at the 5th position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-ETHYL-N~5~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide in the presence of a base.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thioamide with an α-haloketone.
Coupling of the Thiazole and Pyrazole Rings: The thiazole ring can be coupled to the pyrazole ring through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-BROMO-1-ETHYL-N~5~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
4-BROMO-1-ETHYL-N~5~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: Study of its effects on cellular processes and pathways.
Materials Science: Use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 4-BROMO-1-ETHYL-N~5~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the thiazole ring.
1-ETHYL-N~5~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the bromine atom.
4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
4-BROMO-1-ETHYL-N~5~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the bromine atom and the thiazole ring, which may confer specific chemical and biological properties that are not observed in similar compounds. This uniqueness can be exploited in various scientific and industrial applications.
属性
IUPAC Name |
4-bromo-2-ethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4OS/c1-2-14-7(6(10)5-12-14)8(15)13-9-11-3-4-16-9/h3-5H,2H2,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMMGKGQLPUUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-3-[[ethyl(2-methylprop-2-enyl)amino]methyl]chromen-4-one](/img/structure/B5813072.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1-(3-methylphenyl)methanamine](/img/structure/B5813077.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B5813085.png)
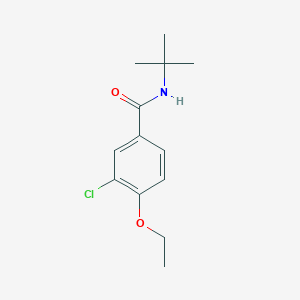

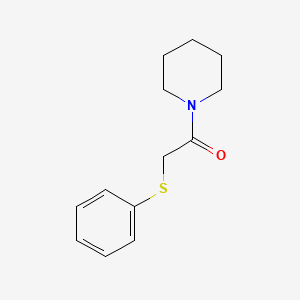
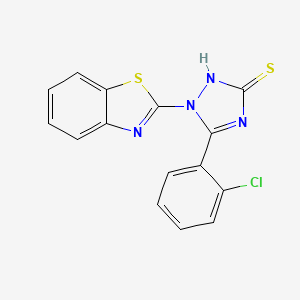
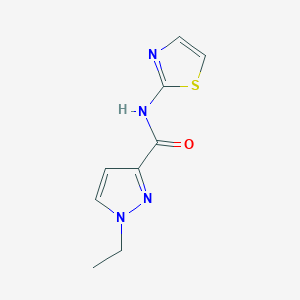
![4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzoic acid](/img/structure/B5813139.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)
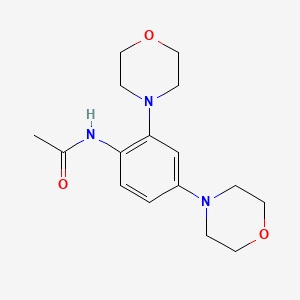
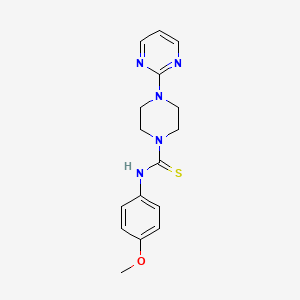

![2-{[(E)-(4-bromophenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5813182.png)
